5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its fused pyrimidine and pyrimido[4,5-d]pyrimidine ring system. This compound exhibits unique chemical properties, making it valuable in various fields of scientific research and industry.
Scientific Research Applications
5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione finds applications across various fields:
Chemistry: : Used as a precursor for synthesizing complex molecules, studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for pharmacological properties, including as an antimicrobial or anticancer agent.
Industry: : Utilized in material science for developing novel materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Biochemical Pathways
, related compounds have been shown to impact pathways involving PI3K, protein tyrosine kinases, and cyclin-dependent kinases. These pathways play critical roles in cell growth, proliferation, and survival. By inhibiting these targets, the compound could potentially disrupt these pathways, leading to downstream effects such as inhibited cell growth or induced cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of Pyrimido[4,5-d]pyrimidine Core: : This can be achieved through cyclization reactions involving appropriately substituted starting materials.
Thioether Formation: : Incorporation of the cinnamylthio group can be accomplished via nucleophilic substitution reactions.
Isopropylation and Methylation: : Introduction of isopropyl and methyl groups is done through alkylation reactions using corresponding alkyl halides under base conditions.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up with optimized reaction conditions to maximize yield and purity. This includes:
Optimized Catalyst Usage: : Employing catalysts to enhance reaction rates and selectivity.
Recycling Solvents: : Efficient solvent recovery systems to reduce environmental impact and costs.
Automated Systems: : Use of automated reactors for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various reactions, such as:
Oxidation: : Oxidizing agents can convert the thioether moiety to sulfoxides or sulfones.
Reduction: : Reduction can target the carbonyl groups, converting them to alcohols.
Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Peroxides or other oxidizing agents under mild to moderate conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride for reducing carbonyl groups.
Substitution: : Nucleophiles or electrophiles in the presence of a catalyst or base.
Major Products
Oxidation Products: : Formation of sulfoxides or sulfones.
Reduction Products: : Formation of hydroxyl compounds from carbonyl groups.
Substitution Products: : Varies based on the substituent and position on the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: : Other compounds in this family share the core structure but differ in substituents.
Thioether-Containing Molecules: : Compounds with similar thioether linkages.
Substituted Pyrimidines: : Variants of pyrimidines with different functional groups.
Uniqueness
The uniqueness of 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, influencing its chemical behavior and biological activity. This distinct structure offers unique advantages in research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13(2)16-21-17-15(19(25)24(4)20(26)23(17)3)18(22-16)27-12-8-11-14-9-6-5-7-10-14/h5-11,13H,12H2,1-4H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLMLTYRUTVRPY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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